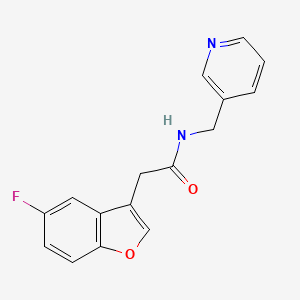
1-(2-Methyl-5,7-dinitroquinolin-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methyl-5,7-dinitroquinolin-3-yl)ethanone is a quinoline derivative characterized by the presence of nitro groups at positions 5 and 7, a methyl group at position 2, and an ethanone group at position 3. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methyl-5,7-dinitroquinolin-3-yl)ethanone typically involves the nitration of 2-methylquinoline followed by the introduction of the ethanone group. One common method includes:
Nitration: 2-Methylquinoline is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at positions 5 and 7.
Acylation: The nitrated product is then subjected to Friedel-Crafts acylation using acetyl chloride and aluminum chloride to introduce the ethanone group at position 3.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methyl-5,7-dinitroquinolin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like tin(II) chloride or hydrogen in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids.
Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: 1-(2-Methyl-5,7-diaminoquinolin-3-yl)ethanone.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Methyl-5,7-dinitroquinolin-3-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active quinoline derivatives with potential antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Analytical Chemistry: It is employed as a reagent in the detection and quantification of various analytes due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-Methyl-5,7-dinitroquinolin-3-yl)ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in cellular processes, such as DNA gyrase and topoisomerase, which are crucial for DNA replication and transcription.
Pathways Involved: It may inhibit the activity of these enzymes, leading to the disruption of DNA synthesis and cell division, thereby exerting its antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methyl-4-phenylquinolin-3-yl)ethanone: Similar structure but with a phenyl group instead of nitro groups.
1-(2-Methylquinolin-3-yl)ethanone: Lacks the nitro groups, resulting in different chemical and biological properties.
1-(2-Methyl-5-nitroquinolin-3-yl)ethanone: Contains only one nitro group, leading to variations in reactivity and applications.
Uniqueness
1-(2-Methyl-5,7-dinitroquinolin-3-yl)ethanone is unique due to the presence of two nitro groups, which significantly influence its chemical reactivity and biological activity. The nitro groups enhance its potential as a precursor for synthesizing a wide range of derivatives with diverse applications in medicinal and materials chemistry.
Properties
Molecular Formula |
C12H9N3O5 |
|---|---|
Molecular Weight |
275.22 g/mol |
IUPAC Name |
1-(2-methyl-5,7-dinitroquinolin-3-yl)ethanone |
InChI |
InChI=1S/C12H9N3O5/c1-6-9(7(2)16)5-10-11(13-6)3-8(14(17)18)4-12(10)15(19)20/h3-5H,1-2H3 |
InChI Key |
NCXSYGBEZAVNLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2C(=CC(=CC2=N1)[N+](=O)[O-])[N+](=O)[O-])C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(1-{2-[4-(butan-2-yl)phenoxy]ethyl}-1H-benzimidazol-2-yl)-1-(2-ethoxyphenyl)pyrrolidin-2-one](/img/structure/B11471865.png)
![5-([(4-Chlorophenyl)amino]methyl)-2-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-1,2,4-triazol-3-one](/img/structure/B11471875.png)
![2-oxobenzo[cd]indole-1(2H)-carbaldehyde](/img/structure/B11471882.png)
![3-[2-(4-methylbenzyl)-2H-tetrazol-5-yl]pyridine](/img/structure/B11471884.png)
![3-(Methoxymethyl)-6-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11471896.png)
![1-[(2-{[2-(Butylsulfonyl)ethyl]sulfanyl}ethyl)sulfonyl]butane](/img/structure/B11471903.png)
![3-(4-chlorophenyl)-N-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine](/img/structure/B11471909.png)
![7-{3-[(2-fluorobenzyl)oxy]-4-methoxyphenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11471921.png)
![Methyl 2-[({2-[(2,3-dimethylphenyl)carbamoyl]phenoxy}acetyl)amino]benzoate](/img/structure/B11471925.png)
![4-(3-hydroxyphenyl)-5-(2-methoxyethyl)-3-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11471937.png)
![7-(tert-butyl)-4-[4-(trifluoromethyl)phenyl]-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one](/img/structure/B11471947.png)
![3,10-dipyridin-3-yl-2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,7,9,12,14-heptaene](/img/structure/B11471954.png)
![2-{[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]thio}-N-1,3-benzodioxol-5-ylacetamide](/img/structure/B11471957.png)
